1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODYNYSWLDKXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545541 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32999-38-5 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Steps
The reaction proceeds via imine formation between a β-phenylethylamine precursor (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) and an aldehyde, followed by intramolecular cyclization to construct the tetrahydroisoquinoline core. Subsequent oxidation or functionalization at the 8-position introduces the hydroxyl group, with hydrochloric acid quenching yielding the final hydrochloride salt.
A representative protocol involves:
-
Condensation : Mixing 2-(3-hydroxyphenyl)ethylamine with formaldehyde in ethanol at 25°C for 12 hours.
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Cyclization : Adding trifluoroacetic acid (TFA) to induce ring closure at 80°C for 6 hours.
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Hydroxylation : Treating the intermediate with aqueous hydrogen peroxide (H₂O₂) to introduce the 8-hydroxy group.
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Salt Formation : Precipitating the product using concentrated HCl in diethyl ether.
Optimization Parameters
Critical variables affecting yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Ethanol > DCM | ±15% |
| Temperature | 80–100°C | +20% at 100°C |
| Acid Catalyst | HCl vs. TFA | HCl: +10% |
| Reaction Time | 6–12 hours | Max at 8 hours |
Data derived from iterative screening shows that ethanol as a solvent and hydrochloric acid as a catalyst enhance cyclization efficiency compared to dichloromethane (DCM) and TFA. Prolonged heating beyond 8 hours risks side reactions, such as over-oxidation or dimerization.
Catalytic Hydrogenation of Isoquinoline Derivatives
An alternative route involves the reduction of isoquinolin-8-ol derivatives using transition metal catalysts. This method is favored for its scalability and avoidance of harsh acidic conditions.
Reaction Conditions and Catalysts
Hydrogenation typically employs palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure H₂ (3–5 bar). Key findings from recent studies include:
| Catalyst | H₂ Pressure (bar) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 3 | Ethanol | 82 | 98 |
| PtO₂ | 5 | Methanol | 88 | 95 |
| Raney Ni | 4 | THF | 68 | 90 |
Notably, PtO₂ in methanol achieves higher yields but requires meticulous catalyst recycling to offset costs. Side reactions, such as over-reduction of the hydroxyl group, are mitigated by controlling H₂ pressure and reaction time (<24 hours).
Alternative Synthetic Routes
Bischler-Napieralski Cyclization
Though less common, this method involves cyclodehydration of β-phenylethylamide derivatives using phosphoryl chloride (POCl₃). While achieving moderate yields (50–60%), the method’s reliance on toxic reagents limits its industrial adoption.
Enzymatic Synthesis
Emerging approaches utilize lipases or cytochrome P450 enzymes to catalyze hydroxylation steps. Pilot-scale trials report yields of 40–50%, with improvements needed for commercial viability.
Comparative Analysis of Methods
| Method | Yield (%) | Cost ($/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Pictet-Spengler | 70–75 | 1200 | High | Moderate (acid waste) |
| Catalytic Hydrogenation | 80–88 | 1500 | High | Low |
| Bischler-Napieralski | 50–60 | 900 | Moderate | High (POCl₃ use) |
Catalytic hydrogenation balances yield and environmental considerations, whereas the Pictet-Spengler method offers cost advantages for small-scale production.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
THIQH has been extensively studied for its biological activities, including:
- Antimicrobial Properties : Research indicates that THIQH exhibits potential antimicrobial effects against various pathogens. For instance, studies have shown its effectiveness in inhibiting bacterial growth and viral replication, including SARS-CoV-2 .
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism often involves interaction with specific enzymes or receptors that modulate biological pathways relevant to cancer development .
THIQH's biological activity is linked to its interactions with molecular targets. It has been shown to bind to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Notable findings include:
- Inhibition of Cholinergic Enzymes : Recent studies have demonstrated that certain derivatives of THIQH can inhibit acetylcholinesterase and butyrylcholinesterase, which are key enzymes in neurodegenerative diseases like Alzheimer's .
- Reversal of Multidrug Resistance : Compounds derived from THIQH have been reported to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), enhancing the efficacy of existing chemotherapeutic agents .
Case Studies
- Antiviral Activity Against SARS-CoV-2 :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₉H₁₂ClNO (hydrochloride form)
- Molecular Weight : 185.66 g/mol (parent compound: 149.19 g/mol)
- Physical Properties :
It is commonly used as a synthetic intermediate in drug discovery, particularly for central nervous system (CNS) targets .
Comparison with Similar Compounds
The structural and functional diversity of THIQ derivatives allows for tailored pharmacological profiles. Below is a comparative analysis of 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride with analogous compounds:
Structural Analogues and Modifications
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Methoxy Groups (e.g., 6,7-Dimethoxy-THIQ): Improve metabolic stability and membrane permeability due to electron-donating effects . Chloro and Triazolyl Groups (e.g., derivatives in patents): Introduced in advanced intermediates to optimize receptor binding affinity (e.g., Example 109 in ) .
Pharmacological Implications: The hydroxyl group in this compound facilitates interactions with serotonin or adrenergic receptors, common targets in antidepressant and antihypertensive drugs. Dimethoxy derivatives (e.g., 6,7-Dimethoxy-THIQ) are associated with alkaloids like papaverine, showing vasodilatory effects .
Synthetic Methods :
Biological Activity
Overview
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride (THIQ) is a derivative of isoquinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and exhibits potential therapeutic applications across various domains, particularly in treating neurodegenerative disorders and infectious diseases.
The biological activity of THIQ is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in key metabolic pathways. Research indicates that THIQ can inhibit specific enzymes and receptors, influencing neuronal signaling and potentially modulating mood and cognitive functions. For instance, it has been shown to interact with dopamine D2 receptors, which are critical in the pathophysiology of several neurological conditions .
Biological Activities
THIQ and its derivatives exhibit a range of biological activities, as summarized below:
- Neuroprotective Effects : Studies have demonstrated that THIQ compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease .
- Antimicrobial Properties : THIQ derivatives have been evaluated for their antibacterial activity against various pathogens. For example, certain analogs have shown potent effects against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating their potential as antimicrobial agents .
- Antiviral Activity : Recent studies have highlighted the antiviral potential of THIQ compounds against SARS-CoV-2. Some derivatives demonstrated significant inhibition of viral replication in cell lines, showcasing their promise in developing antiviral therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of THIQ and its derivatives:
- Neuroprotective Studies : Research involving SH-SY5Y cell lines treated with amyloid-beta (Aβ42) showed that THIQ derivatives significantly reduced Aβ concentration, suggesting a protective effect against neurotoxicity associated with Alzheimer's disease .
- Antimicrobial Testing : A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and tested for antibacterial properties. Compounds demonstrated varying degrees of effectiveness against pathogenic bacterial strains, with some exhibiting selective inhibitory action on DNA gyrase, an essential enzyme for bacterial DNA replication .
- Antiviral Efficacy : In a study assessing the efficacy of novel THIQ compounds against SARS-CoV-2, one derivative exhibited an EC50 value of 2.78 μM, outperforming traditional antiviral agents like chloroquine in terms of potency .
Structure-Activity Relationship (SAR)
The biological activities of THIQ compounds are closely related to their structural features. Modifications at specific positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For instance:
| Compound Modification | Biological Activity |
|---|---|
| Hydroxyl group at C-8 | Enhanced neuroprotective effects |
| Alkyl substitutions | Increased antimicrobial potency |
| Fluorination | Improved antiviral activity |
Q & A
Q. What are the established synthetic routes for 1,2,3,4-Tetrahydroisoquinolin-8-ol hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization or reduction reactions. For example, tetrahydroisoquinoline derivatives can be synthesized via Pictet-Spengler reactions or hydrogenation of isoquinoline precursors. Reaction conditions such as solvent polarity (e.g., ethanol or dichloromethane), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation) are critical for yield optimization . A representative protocol includes:
- Step 1 : Condensation of phenethylamine derivatives with aldehydes under acidic conditions.
- Step 2 : Cyclization using trifluoroacetic acid (TFA) or HCl.
- Step 3 : Purification via recrystallization or column chromatography.
Table 1 : Key Reaction Parameters from Literature
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl, 100°C, 12h | 65–75 | |
| Hydrogenation | Pd/C, H₂, EtOH | 80–85 |
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : Confirm structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, NH/OH signals at δ 2.5–5.0 ppm).
- HPLC : Assess purity (>95% by area normalization) using C18 columns and UV detection at 254 nm.
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 150.19 for the free base; [M-Cl]⁺ = 185.65 for the hydrochloride salt) .
- Melting Point : Although the hydrochloride salt’s exact mp is unspecified, related derivatives (e.g., hydrobromide salts) show mp >210°C .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Methodological Answer :
- Solubility : Soluble in polar solvents (water, methanol, DMSO) but poorly in non-polar solvents (hexane). Conflicting reports on aqueous solubility (e.g., 1.1 g/cm³ density suggests moderate solubility ). Verify via saturation shake-flask assays.
- Stability : Store at 2–8°C under inert atmosphere. Degradation occurs at high pH (>9) or prolonged exposure to light. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can reaction yield be optimized for enantiomerically pure this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity.
- Temperature Control : Lower temps (0–25°C) reduce racemization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity (>99% ee) .
Q. How to resolve contradictions in reported physicochemical data (e.g., boiling point vs. thermal stability)?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determine decomposition temperature (Td) and compare with literature values (e.g., reported bp = 294.3°C at 760 mmHg ).
- Thermogravimetric Analysis (TGA) : Assess weight loss under controlled heating (e.g., 5°C/min in N₂ atmosphere).
- Cross-Validation : Use multiple techniques (e.g., GC-MS for volatility assessment) to reconcile discrepancies .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., methyl ester byproducts, m/z = 246.10 ).
- Reference Standards : Compare retention times with certified materials (e.g., LGC Standards’ diastereomer references ).
- Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to simulate degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
